molecular formula C12H16O B192730 4'-tert-Butylacetophenone CAS No. 943-27-1

4'-tert-Butylacetophenone

Cat. No.: B192730
CAS No.: 943-27-1
M. Wt: 176.25 g/mol
InChI Key: UYFJYGWNYQCHOB-UHFFFAOYSA-N
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Description

It is a clear, colorless liquid with the molecular formula C12H16O and a molecular weight of 176.25 g/mol . This compound is primarily used in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-tert-Butylacetophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of tert-butylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction proceeds as follows:

(CH3)3C-C6H5+CH3COClAlCl3(CH3)3C-C6H4COCH3+HCl\text{(CH}_3\text{)}_3\text{C-C}_6\text{H}_5 + \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{(CH}_3\text{)}_3\text{C-C}_6\text{H}_4\text{COCH}_3 + \text{HCl} (CH3​)3​C-C6​H5​+CH3​COClAlCl3​​(CH3​)3​C-C6​H4​COCH3​+HCl

Industrial Production Methods: In industrial settings, the production of 4’-tert-Butylacetophenone often involves the same Friedel-Crafts acylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The reaction is typically carried out at controlled temperatures and pressures to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 4’-tert-Butylacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4’-tert-Butylacetophenone is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor in the synthesis of biologically active molecules and is used in the study of enzyme-catalyzed reactions.

    Medicine: The compound is used in the development of new drugs and therapeutic agents.

    Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4’-tert-Butylacetophenone involves its ability to undergo various chemical transformations. In biological systems, it can interact with enzymes and other molecular targets, leading to the formation of biologically active compounds. The specific pathways and molecular targets depend on the nature of the reactions it undergoes and the products formed .

Comparison with Similar Compounds

4’-tert-Butylacetophenone can be compared with other similar compounds such as:

    4’-Methoxyacetophenone: Similar in structure but with a methoxy group instead of a tert-butyl group. It is used in the synthesis of different organic compounds.

    4’-Chloroacetophenone: Contains a chloro group instead of a tert-butyl group. It is used as a tear gas and in organic synthesis.

    4’-Bromoacetophenone: Contains a bromo group instead of a tert-butyl group.

The uniqueness of 4’-tert-Butylacetophenone lies in its tert-butyl group, which imparts specific steric and electronic properties, making it suitable for particular synthetic applications and reactions.

Properties

IUPAC Name

1-(4-tert-butylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H16O/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFJYGWNYQCHOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061337
Record name Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-
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Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

943-27-1, 43133-94-4
Record name 4′-tert-Butylacetophenone
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Record name p-tert-Butylacetophenone
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Record name Ethanone, 1-((1,1-dimethylethyl)phenyl)-
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Record name 4'-tert-Butylacetophenone
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Record name Ethanone, 1-[(1,1-dimethylethyl)phenyl]-
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Record name p-tert-butylacetophenone
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Record name P-TERT-BUTYLACETOPHENONE
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Synthesis routes and methods

Procedure details

514 grams (3.85 mol) of anhydrous aluminum chloride was put into 2 liters of carbon tetrachloride. While stirring vigorously, 302 grams (3.85 mol) of acetylchloride was added over a period of 1 hour at a temperature below 10° C. Subsequently, 469 grams (3.5 mol) of tert.butylbenzene was added to the reaction mixture over a period of 3 hours at a temperature below 5° C. After stirring for 1 hour without cooling, the reaction mixture was poured into a mixture of 500 milliliters of water, 1.7 kilograms of ice and 150 milliliters of 35% hydrochloric acid. The organic phase was separated, washed to neutrality and dried. After the solvent had been distilled off, 600 grams of 4'-tert.butylacetophenone was obtained having a refractive index nD20 = 1.5212. 444 grams (2.02 mol) of the above-described 4'-tert.butylacetophenone was mixed with 1.25 liters of glacial acetic acid and heated to 60° C. while stirring. Subsequently, at a reaction temperature of about 60° C., 375 grams (5.28 mol) of gaseous chlorine was passed into the reaction mixture for 41/2 hours. After the reaction mixture had been freed from hydrogen chloride gas and the excess of chlorine by passing through nitrogen, 414 grams (5.05 mol) of anhydrous sodium acetate was added and then the reaction mixture was heated to 95° C. Subsequently, another 185 grams (2.60 mol) of gaseous chlorine was passed into the reaction mixture for 2 hours at a temperature of about 95° C. The excess of chlorine was again removed with the aid of nitrogen and then the hot reaction mixture was filtered. After the addition of 63 milliliters of water, the clear filtrate was cooled to room temperature, which caused 2,2,2-trichloro-4'-tert.butylacetophenone to crystallize out. After filtering off by suction, washing and drying, 530 grams of white crystalline final product was obtained, having a melting point of 61.5° - 62.5° C.
Quantity
514 g
Type
reactant
Reaction Step One
Quantity
302 g
Type
reactant
Reaction Step Two
Quantity
469 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1.7 kg
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Quantity
2 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 4'-tert-butylacetophenone generate free radicals, and if so, what are the implications?

A1: Yes, research has shown that this compound, also known as musk ketone, can generate a nitro anion radical upon photolysis. [] This process involves exposure to light and leads to the formation of a free radical centered on a nitro group twisted out of the plane of the aromatic ring. While this nitro anion radical might be a transient intermediate in photolysis, further reactions in biological systems could lead to the formation of potentially reactive species like nitroso and hydroxylamine derivatives. [] Additionally, the autoxidation of the nitro anion radical could generate superoxide, another reactive oxygen species. [] These reactive species could contribute to the photosensitizing reactions observed with structurally similar compounds like musk ambrette.

Q2: How does the structure of this compound influence its release from oil-in-water emulsions?

A2: The presence of this compound in oil-in-water emulsions, specifically its diffusion from the oil phase into the water phase, is significantly influenced by the type of surfactant used to stabilize the emulsion. [] Studies have shown that using a [PDMS-graft-PEO]–PDMS block copolymer (Tegopren 5843) as a surfactant leads to a substantial decrease in the permeability coefficient of this compound compared to using a PEO–PPO block copolymer (Pluronic F108). [] This difference suggests that the bulky and hydrophobic nature of the [PDMS-graft-PEO]–PDMS block copolymer creates a more substantial barrier around the oil droplets, hindering the diffusion of this compound into the water phase. []

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